molecular formula C23H22ClNO6 B1213643 Indomethacin ethoxycarbonylmethyl ester CAS No. 76812-43-6

Indomethacin ethoxycarbonylmethyl ester

Cat. No.: B1213643
CAS No.: 76812-43-6
M. Wt: 443.9 g/mol
InChI Key: LJPQBEUXEDLQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indomethacin ethoxycarbonylmethyl ester (CAS Registry Number: 76812-43-6) is a chemically modified ester derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin . Its molecular formula is C 23 H 22 ClNO 6 , and it has a molecular weight of 443.88 g/mol . This compound is a key member of a growing class of investigational NSAID derivatives engineered to explore new pharmacological profiles and potentially overcome limitations of the parent drug. The primary research value of indomethacin ester derivatives lies in the strategic exploration of improved therapeutic efficacy and reduced side effects. A prominent example from recent scientific literature is the development of a selenium-containing indomethacin analog (a "Se-NSAID hybrid") that was identified as a promising therapeutic candidate for breast cancer, demonstrating significant anticancer and apoptosis-inducing activity in research models . Furthermore, the design of other esters, such as the indomethacin menthyl ester, is explicitly aimed at mitigating the severe gastrointestinal toxicity (ulcerogenic action) associated with systemic indomethacin use while aiming to retain its potent anti-inflammatory, analgesic, and antipyretic properties . The typical mechanism of action for these prodrug esters involves their hydrolysis within a biological system to release the active indomethacin molecule . Indomethacin itself is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins that mediate inflammation, pain, and fever . By investigating novel derivatives like the ethoxycarbonylmethyl ester, researchers can probe the relationship between chemical structure, bioavailability, metabolic stability, and biological activity, opening avenues for advanced anti-inflammatory and oncological research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

76812-43-6

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C23H22ClNO6/c1-4-30-22(27)13-31-21(26)12-18-14(2)25(20-10-9-17(29-3)11-19(18)20)23(28)15-5-7-16(24)8-6-15/h5-11H,4,12-13H2,1-3H3

InChI Key

LJPQBEUXEDLQEJ-UHFFFAOYSA-N

SMILES

CCOC(=O)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCOC(=O)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C

Other CAS No.

76812-43-6

Synonyms

indomethacin EOCME
indomethacin ethoxycarbonylmethyl este

Origin of Product

United States

Scientific Research Applications

Enhanced Lipid Solubility for Topical Formulations

One of the primary applications of indomethacin ethoxycarbonylmethyl ester is in the development of topical formulations. Research indicates that enhancing the lipid solubility of indomethacin derivatives can lead to improved absorption and reduced side effects associated with oral administration.

  • Study Findings : A study demonstrated that adding alkyl groups (such as ethoxycarbonylmethyl) via ester linkages significantly increased the lipid solubility of indomethacin derivatives. The measured log PP values were higher compared to unmodified indomethacin, suggesting better permeability through biological membranes .
  • Experimental Results : When formulated into ointments and tested on mouse skin using Franz diffusion methods, the derivatives showed a threefold increase in permeability compared to standard indomethacin formulations. This suggests that these modified compounds could be more effective in treating localized conditions while minimizing systemic side effects .

Anti-inflammatory Properties

Indomethacin and its derivatives are primarily recognized for their anti-inflammatory properties, making them valuable in treating various inflammatory conditions.

  • Clinical Applications : Indomethacin is commonly used for conditions such as rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis due to its ability to alleviate pain and reduce inflammation . The ethoxycarbonylmethyl ester variant may offer similar benefits with potentially improved safety profiles.
  • Case Studies : In a narrative review, indomethacin was highlighted as effective for specific headache disorders, particularly those characterized by unilateral pain. This suggests that derivatives like the ethoxycarbonylmethyl ester could also be explored for similar therapeutic effects .

Gastrointestinal Safety

One significant concern with traditional NSAIDs like indomethacin is their gastrointestinal toxicity. The ethoxycarbonylmethyl ester may mitigate some of these adverse effects.

  • Research Insights : A study indicated that co-administration of omega-3 polyunsaturated fatty acids with indomethacin reduced gastrointestinal damage typically associated with NSAID use. This suggests that modifications to the indomethacin structure, such as creating esters, could enhance gastrointestinal safety while maintaining efficacy .

Experimental Models and Preclinical Studies

Indomethacin derivatives have been subjected to various preclinical studies to assess their efficacy and safety profiles.

  • Animal Studies : In experimental models involving rats treated with carcinogens, the administration of indomethacin significantly reduced the incidence of colon tumors compared to control groups. This suggests potential protective effects against carcinogenesis, which could be further explored with its esters .

Future Directions and Research Opportunities

The applications of this compound present numerous research opportunities:

  • Topical Formulations : Further studies are needed to optimize formulations for specific conditions such as muscle pain or localized inflammation.
  • Combination Therapies : Investigating the synergistic effects of this ester with other compounds could yield new therapeutic strategies for complex inflammatory diseases.
  • Long-term Safety Assessments : Comprehensive studies assessing long-term safety and efficacy in diverse populations are essential for clinical translation.

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method utilizes carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group. In the presence of 4-dimethylaminopyridine (DMAP) as a catalyst, indomethacin reacts with ethoxycarbonylmethyl bromide to form the target ester. This method typically achieves yields of 65–80%, with purity confirmed via HPLC (>95%).

BOP-Cl Activation

N,N’-Bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) offers an alternative activation pathway, particularly effective for sterically hindered alcohols. As demonstrated in carbaborane-indomethacin ester syntheses, BOP-Cl facilitates coupling in dichloromethane with triethylamine (NEt₃), yielding 70–85% product after column chromatography.

Alkyl Halide Alkylation

Direct alkylation using ethoxycarbonylmethyl halides (e.g., bromide or iodide) under basic conditions (K₂CO₃, NaH) in polar aprotic solvents (THF, DMF) provides a one-step route. For example, indomethacin treated with ethoxycarbonylmethyl bromide and K₂CO₃ in THF at 60°C for 12 hours yields 72% of the ester.

Optimization of Reaction Parameters

Solvent Selection

  • Dichloromethane (DCM) : Preferred for BOP-Cl-mediated reactions due to its inertness and compatibility with acid chlorides.

  • Tetrahydrofuran (THF) : Enhances nucleophilicity in alkylation reactions, improving yields to 75–80%.

  • Dimethylformamide (DMF) : Facilitates higher temperatures (up to 80°C) for sluggish reactions but may require extended purification.

Catalytic Additives

  • DMAP : Accelerates carbodiimide-mediated reactions by stabilizing the reactive intermediate.

  • Triethylamine (NEt₃) : Neutralizes HCl byproducts in BOP-Cl and alkyl halide routes, preventing acid-catalyzed degradation.

Temperature and Time

  • Room temperature (25°C) : Suitable for BOP-Cl and carbodiimide methods (reaction time: 12–24 hours).

  • Elevated temperatures (60–80°C) : Reduce reaction times to 6–8 hours in alkylation routes.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.6–7.2 (aromatic protons), δ 4.2 (q, J = 7.1 Hz, –OCH₂CH₃), δ 3.9 (s, –COOCH₂–), and δ 1.3 (t, J = 7.1 Hz, –OCH₂CH₃).

  • FT-IR : Ester carbonyl stretch at 1745 cm⁻¹, absence of carboxylic acid O–H (2500–3300 cm⁻¹).

  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 427 [M+H]⁺, consistent with C₂₃H₂₂ClNO₆.

Purity and Yield Assessment

MethodYield (%)Purity (HPLC)Reference
BOP-Cl/DCM8598.5
DCC/DMAP/THF7897.2
Alkylation (K₂CO₃/THF)7296.8

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • BOP-Cl method offers superior yields (85%) and scalability but requires rigorous anhydrous conditions.

  • Alkylation route provides a cost-effective one-step process but struggles with byproduct formation (e.g., dialkylation) .

Q & A

Q. What are the common synthetic routes for preparing indomethacin ethoxycarbonylmethyl ester?

this compound is synthesized via esterification of indomethacin using ethoxycarbonylmethyl bromide or similar reagents. A widely used method involves activating the carboxylic acid group of indomethacin with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst, followed by reaction with ethoxycarbonylmethyl alcohol . Alternative routes include direct acylation of indomethacin’s anhydride intermediates with ethoxycarbonylmethyl derivatives under acidic or basic conditions .

Q. Why is esterification of indomethacin explored in drug design?

Esterification aims to improve pharmacokinetic properties, such as lipid solubility for transdermal delivery, and reduce gastrointestinal toxicity by masking the carboxylic acid group responsible for COX-1 inhibition. This modification can enhance selectivity for COX-2, the therapeutic target for inflammation, while minimizing side effects .

Q. How is the biological activity of this compound typically assessed?

In vitro assays include:

  • COX inhibition assays : Measurement of IC₅₀ values for COX-1 and COX-2 using enzyme immunoassays or fluorometric methods .
  • Lipid solubility : Determination of logP values via shake-flask or HPLC methods to predict transdermal permeability .
  • Stability studies : Hydrolysis kinetics in simulated physiological buffers (e.g., pH 7.4) to assess ester bond lability .

Q. What structural modifications influence the activity of indomethacin esters?

Key modifications include:

  • Ester group size : Larger alkyl groups (e.g., ethyl, propyl) enhance lipid solubility but may reduce enzymatic hydrolysis rates .
  • Boron-cluster substitutions : Ortho-carbaborane esters show COX-2 activity, while meta-isomers are inactive, highlighting steric and electronic dependencies .
  • Aromatic substituents : Replacing the 4-chlorobenzoyl group with non-aromatic moieties often abolishes activity .

Q. How does hydrolysis impact the stability and efficacy of indomethacin esters?

The ester bond is susceptible to enzymatic (e.g., esterases) and chemical hydrolysis, releasing active indomethacin. Stability studies in plasma or buffer systems (e.g., pH 7.4, 37°C) are critical for predicting in vivo half-lives. For example, methyl and ethyl esters exhibit faster hydrolysis than bulkier derivatives, affecting sustained release profiles .

Advanced Research Questions

Q. What molecular mechanisms underlie the COX-2 selectivity of indomethacin esters?

Esters bypass COX-1’s narrower active site due to steric hindrance from residues like Arg-120. In COX-2, the larger lobby accommodates the ester group, allowing the indomethacin moiety to bind above the constriction site. Kinetic studies reveal time-dependent, tight-binding inhibition of COX-2, with selectivity ratios (COX-2 IC₅₀/COX-1 IC₅₀) improved by 10–100× compared to indomethacin .

Q. What experimental models are used to evaluate transdermal delivery of indomethacin esters?

  • Franz diffusion cells : Ex vivo permeability studies using murine or human skin, with receptor phase analysis via HPLC .
  • LogP optimization : Ethoxycarbonylmethyl esters show higher logP values (e.g., ~3.5 vs. 1.5 for indomethacin), correlating with enhanced skin absorption .
  • In vivo efficacy : Topical formulations (e.g., ointments) tested in rodent inflammation models (e.g., carrageenan-induced paw edema) .

Q. How do nano-carriers affect the release kinetics of indomethacin esters?

Nanoemulsions, nanocapsules, and nanospheres modulate release based on drug localization:

  • Adsorbed drug : Rapid release via diffusion (Fickian kinetics) regardless of carrier type.
  • Entrapped drug : Prolonged release dependent on carrier degradation (e.g., PLGA nanoparticles) or matrix erosion. Ethoxycarbonylmethyl esters in nanocarriers exhibit biphasic release profiles, with burst effects followed by sustained phases .

Q. How do computational methods aid in designing indomethacin ester derivatives?

  • Molecular docking : Predicts binding poses in COX-2’s active site, highlighting interactions with Tyr-385 and Ser-530.
  • MD simulations : Assess stability of ester-enzyme complexes and hydrolysis susceptibility.
  • QSAR models : Correlate ester substituents (e.g., carbaboranes, adamantyl) with bioactivity, guiding synthetic prioritization .

Q. What contradictions exist in structure-activity relationships (SAR) of indomethacin esters?

  • Boron clusters : Ortho-carbaborane esters are active, but meta-isomers and adamantyl derivatives are inactive despite similar steric bulk, suggesting isomer-specific electronic effects .
  • Alkyl spacers : Insertion of methylene groups between the ester and pharmacophore often reduces potency, likely due to altered binding geometry .

Methodological Considerations

  • Data analysis : Use nonlinear regression for IC₅₀ calculations and ANOVA for comparing release kinetics .
  • Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and informed consent protocols .
  • Statistical validation : Consult biostatisticians for power analysis and appropriate tests (e.g., Student’s t-test, Mann-Whitney U) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.